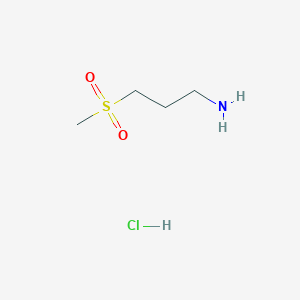

3-(Methylsulfonyl)propan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfonylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S.ClH/c1-8(6,7)4-2-3-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJABSSGXEWXCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157825-88-2 | |

| Record name | 3-methanesulfonylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3-(Methylsulfonyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(Methylsulfonyl)propan-1-amine hydrochloride (CAS No: 26209-83-6). The information is compiled and presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C4H12ClNO2S.[1][2] It is the hydrochloride salt of 3-(Methylsulfonyl)propan-1-amine. The salt form generally confers greater stability and water solubility compared to the free base.

Data Presentation: Physical Property Summary

The quantitative physical data for this compound are summarized in the table below. It is important to note that some data points are predicted, and discrepancies exist in the literature, particularly for the melting point.

| Property | Value | Notes | Source(s) |

| CAS Number | 26209-83-6 | [1][2][3] | |

| Molecular Formula | C4H12ClNO2S | For the hydrochloride salt | [1][2] |

| Molecular Weight | 173.66 g/mol | For the hydrochloride salt | [1][2] |

| Melting Point | 44 °C | This value may correspond to the free base, as it is unusually low for a hydrochloride salt. Another source indicates no data is available. | [4] |

| Boiling Point | 330.8 °C | At 760 mmHg | [1][2] |

| 165-168 °C | At 6 Torr | [4] | |

| Density | 1.150 ± 0.06 g/cm³ | Predicted value | [4] |

| Flash Point | 153.8 °C | [1][2] | |

| Appearance | White to off-white crystalline solid | Inferred from similar amine hydrochloride compounds. A specific description for this compound is not consistently available. | [5] |

| Solubility | Soluble in water | As is typical for low molecular weight amine hydrochlorides. Specific quantitative data is not readily available. | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methodologies for characterizing amine hydrochlorides can be applied. Below is a representative protocol for determining aqueous solubility.

Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

This method is a standard procedure for determining the solubility of a solid in a solvent.

1. Materials and Equipment:

-

This compound

-

Distilled or deionized water

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration device (e.g., 0.45 µm syringe filter)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

2. Procedure:

- An excess amount of this compound is added to a vial containing a known volume of water.

- The vial is sealed and placed in a constant temperature shaker bath, typically set at 25 °C.

- The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After agitation, the suspension is allowed to stand to permit the settling of undissolved solid.

- A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

- The concentration of the dissolved compound in the filtrate is then determined using a suitable and validated analytical method.

3. Data Analysis:

- The solubility is reported in units such as mg/mL or mol/L.

- The experiment should be performed in triplicate to ensure the reliability of the results.

Logical Relationships and Workflows

While no specific signaling pathways involving this compound have been identified in the reviewed literature, it is structurally related to compounds with known biological activities, such as monoamine releasing agents or TRPV1 antagonists.[6][7] Its primary role in research and development is likely as a chemical intermediate.[8]

The following diagram illustrates a general experimental workflow for the characterization of a new chemical compound, which would be applicable to this compound.

References

- 1. CAS#:26209-83-6 | this compound | Chemsrc [chemsrc.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Buy 1-(3-Methoxyphenyl)propan-1-amine hydrochloride | 1864074-52-1 [smolecule.com]

- 7. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(2-Chlorophenoxy)propan-1-amine hydrochloride () for sale [vulcanchem.com]

An In-depth Technical Guide to 3-(Methylsulfonyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(Methylsulfonyl)propan-1-amine hydrochloride. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines reported data with theoretical protocols for synthesis and characterization, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Core Chemical Information

Chemical Structure:

The chemical structure of this compound is characterized by a propyl amine backbone with a methylsulfonyl group at the 3-position. The amine group is protonated to form the hydrochloride salt.

Molecular Formula: C4H12ClNO2S[1]

Molecular Weight: 173.66 g/mol [1][2]

The structure can be represented in SMILES notation as CS(=O)(=O)CCC[NH3+].[Cl-][2].

Physicochemical Properties

The quantitative data available for this compound and its free base form are summarized in the table below. It is important to note that there are some discrepancies in the reported values across different suppliers and databases.

| Property | Value | Source |

| Molecular Formula (HCl Salt) | C4H12ClNO2S | [1] |

| Molecular Weight (HCl Salt) | 173.66 g/mol | [1][2] |

| Molecular Formula (Free Base) | C4H11NO2S | [3] |

| Molecular Weight (Free Base) | 137.20 g/mol | [3] |

| Melting Point | 44 °C (for the free base) | [3] |

| Boiling Point | 165-168 °C (at 6 Torr, for the free base) | [3] |

| Boiling Point (at 760 mmHg) | 330.8 °C (Predicted) | [1] |

| Flash Point | 153.8 °C (Predicted) | [1] |

| Density | 1.150±0.06 g/cm³ (Predicted) | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Oxidation of 3-(methylthio)propan-1-amine: The thioether is oxidized to the corresponding sulfone.

-

Formation of the Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt.

A diagram illustrating this proposed synthetic workflow is provided below:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for the oxidation of sulfides to sulfones and subsequent salt formation. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 3-(Methylsulfonyl)propan-1-amine

-

Dissolution: Dissolve 3-(methylthio)propan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide (H₂O₂), in the same solvent. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the excess oxidizing agent. For m-CPBA, this can be done by adding a saturated aqueous solution of sodium bicarbonate. For H₂O₂, a solution of sodium sulfite can be used.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Methylsulfonyl)propan-1-amine.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Formation of this compound

-

Dissolution: Dissolve the purified 3-(Methylsulfonyl)propan-1-amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (1.1 equivalents) in the same solvent or as a concentrated aqueous solution while stirring.

-

Precipitation: The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled or a non-polar solvent can be added to induce precipitation.

-

Isolation: Collect the precipitate by filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum to yield pure this compound.

Biological Activity and Applications

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and applications of this compound. However, the sulfone functional group is a key component in a variety of biologically active molecules. Sulfones are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities[4][5].

The presence of the primary amine group in this compound makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. It can be used as a precursor for the synthesis of various derivatives where the amine functionality is modified to interact with biological targets.

Characterization

The characterization of the synthesized this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfone (S=O stretches) and the amine (N-H stretches).

-

Melting Point Analysis: To determine the melting point of the synthesized compound, which is a key indicator of its purity.

A logical workflow for the characterization of the final product is depicted below:

Caption: Workflow for the analytical characterization of the synthesized compound.

Conclusion

This compound is a simple yet potentially valuable chemical entity for research and development in the fields of organic synthesis and medicinal chemistry. While detailed experimental and biological data are sparse, this guide provides a solid foundation for its synthesis, characterization, and potential exploration. The provided hypothetical protocols and workflows are based on established chemical principles and serve as a starting point for further investigation by qualified researchers.

References

3-(Methylsulfonyl)propan-1-amine hydrochloride molecular weight

An In-depth Technical Guide to the Molecular Weight of 3-(Methylsulfonyl)propan-1-amine hydrochloride

This guide provides a detailed analysis of the molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Chemical Identity

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₄H₁₂ClNO₂S indicates that each molecule contains:

-

4 Carbon (C) atoms

-

12 Hydrogen (H) atoms

-

1 Chlorine (Cl) atom

-

1 Nitrogen (N) atom

-

2 Oxygen (O) atoms

-

1 Sulfur (S) atom

Atomic Weights of Constituent Elements

The standard atomic weights of the elements, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[2][3] |

| Hydrogen | H | 1.008[4][5][6] |

| Chlorine | Cl | 35.453[7] |

| Nitrogen | N | 14.007[8][9][10] |

| Oxygen | O | 15.999[11][12] |

| Sulfur | S | 32.066[13][14] |

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Sulfur | S | 1 | 32.066 | 32.066 |

| Total | 173.664 |

The calculated molecular weight of this compound is 173.664 g/mol . This is consistent with the reported molecular weight of 173.662 g/mol [1].

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the atomic weights of the constituent elements and the final molecular weight of the compound.

Caption: Molecular weight calculation workflow.

References

- 1. CAS#:26209-83-6 | this compound | Chemsrc [chemsrc.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 4. quora.com [quora.com]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Oxygen, atomic [webbook.nist.gov]

- 13. echemi.com [echemi.com]

- 14. quora.com [quora.com]

A Technical Guide to the Solubility of 3-(Methylsulfonyl)propan-1-amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the available information regarding the solubility of 3-(Methylsulfonyl)propan-1-amine hydrochloride. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physico-chemical properties, expected solubility characteristics based on its chemical structure, and detailed experimental protocols for determining its solubility. This guide is intended for researchers, scientists, and professionals in the field of drug development who require an understanding of the solubility of this and similar compounds.

Introduction

This compound is an organic compound containing a sulfonyl group and an amine hydrochloride. Understanding the solubility of this compound is crucial for various applications, including drug formulation and development, as solubility significantly influences bioavailability and efficacy. This guide synthesizes the available data and provides standardized methodologies for its empirical determination.

Notice: A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound at the time of this publication. The information presented herein is based on its known physico-chemical properties and general principles of solubility for amine hydrochlorides.

Physico-Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO₂S·HCl | ChemBK[1] |

| Molecular Weight | 173.66 g/mol | Alfa Chemistry[2] |

| Melting Point | 44 °C | ChemBK[1] |

| Boiling Point | 165-168 °C (at 6 Torr) | ChemBK[1] |

| Predicted Density | 1.150 ± 0.06 g/cm³ | ChemBK[1] |

Expected Solubility Profile

Based on its chemical structure as an amine hydrochloride, this compound is expected to exhibit good solubility in polar protic solvents, particularly water. The presence of the hydrochloride salt significantly increases the polarity and ionic character of the molecule compared to its free amine form, thereby enhancing its aqueous solubility[3].

The sulfonyl group is also polar and can participate in hydrogen bonding, which may further contribute to its solubility in polar solvents. Conversely, its solubility is expected to be limited in nonpolar organic solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two primary methods for solubility determination are the shake-flask method for thermodynamic solubility and various high-throughput methods for kinetic solubility[4][5].

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, phosphate buffer pH 7.4)

-

Volumetric flasks

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

Kinetic Solubility Determination

Kinetic solubility assays are often used in early drug discovery for rapid assessment.

Materials:

-

Stock solution of this compound in a highly soluble organic solvent (e.g., DMSO).

-

Aqueous buffer.

-

Microtiter plates.

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer).

Procedure:

-

Prepare a high-concentration stock solution of the compound in an organic solvent like DMSO.

-

Add small aliquots of this stock solution to an aqueous buffer in a microtiter plate.

-

The precipitation of the compound is monitored over time using a nephelometer (measures light scattering from particles) or by UV-Vis spectroscopy after filtration to determine the concentration of the dissolved compound[6][7].

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: General workflow for thermodynamic solubility determination.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. 3-(Methylsulfonyl)propanal | C4H8O3S | CID 21614462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. rheolution.com [rheolution.com]

An In-depth Technical Guide to the Spectral Analysis of 3-(Methylsulfonyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-(Methylsulfonyl)propan-1-amine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents theoretically derived data based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided, along with a generalized workflow for the spectroscopic analysis of chemical compounds.

Core Data Presentation

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Triplet | 2H | -CH₂- (alpha to SO₂) |

| ~3.0 - 3.2 | Triplet | 2H | -CH₂- (alpha to NH₃⁺) |

| ~2.9 | Singlet | 3H | -CH₃ |

| ~2.1 - 2.3 | Multiplet | 2H | -CH₂- (beta to SO₂ and NH₃⁺) |

| ~8.0 - 8.5 | Broad Singlet | 3H | -NH₃⁺ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~52 - 55 | -CH₂- (alpha to SO₂) |

| ~42 - 45 | -CH₃ |

| ~38 - 41 | -CH₂- (alpha to NH₃⁺) |

| ~25 - 28 | -CH₂- (beta to SO₂ and NH₃⁺) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1600 - 1500 | Medium | N-H bend (Ammonium salt) |

| 1320 - 1280 | Strong | S=O stretch (Asymmetric) |

| 1140 - 1100 | Strong | S=O stretch (Symmetric) |

| 750 - 700 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 138.06 | [M+H]⁺ (protonated molecule) |

| 121.03 | [M+H - NH₃]⁺ |

| 79.01 | [CH₃SO₂]⁺ |

| 59.05 | [C₃H₇N]⁺ |

| 44.05 | [C₂H₆N]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, and drying gas flow of 5-10 L/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain fragmentation data, select the parent ion (m/z 138.06) for collision-induced dissociation (CID).

-

Vary the collision energy to generate a fragmentation pattern that aids in structural elucidation.

-

Mandatory Visualization

Caption: Workflow for Spectroscopic Analysis.

3-(Methylsulfonyl)propan-1-amine hydrochloride material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always refer to the manufacturer's official SDS for the most current and comprehensive safety information.

Chemical Identification

This section provides the fundamental identification details for 3-(Methylsulfonyl)propan-1-amine hydrochloride.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 26209-83-6[1][2][3] |

| Molecular Formula | C4H12ClNO2S |

| Molecular Weight | 173.66 g/mol |

| Synonyms | 3-Methanesulfonyl-propyl-ammonium chloride |

Physical and Chemical Properties

This table summarizes the known physical and chemical properties of the compound. Data is compiled from various sources and may represent typical values.

| Property | Value |

| Appearance | Off-white solid |

| Melting Point | 44 °C[3] |

| Boiling Point | 165-168 °C (at 6 Torr)[3] |

| Density | 1.150 ± 0.06 g/cm³ (Predicted)[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.

| Hazard Class | GHS Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Experimental Protocols

Detailed experimental protocols for determining the key toxicological and physicochemical properties are outlined below. These are based on standardized OECD guidelines.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 439)

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[4]

Methodology:

-

Preparation of RhE Tissue: Three-dimensional human epidermis models are cultured and prepared for testing.

-

Application of Test Substance: A precise amount of this compound is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Viability Assessment: Following incubation and rinsing, cell viability is determined using a vital dye such as MTT. The enzymatic conversion of MTT to formazan by viable cells is measured spectrophotometrically.

-

Data Analysis: The reduction in cell viability compared to negative controls is calculated. A reduction below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[5]

Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

This in vivo test is designed to determine the potential for a substance to cause eye irritation or corrosion.[6][7][8]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used for this study.[6]

-

Initial Test: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as a control.[7][8]

-

Observation: The eyes are examined for signs of irritation, including redness, swelling, and corneal opacity, at specific intervals (1, 24, 48, and 72 hours after application).[8][9]

-

Confirmatory Test: If no severe irritation or corrosion is observed in the initial test, the response is confirmed in up to two additional animals.[8][10]

-

Scoring and Classification: The severity of the observed eye lesions is scored according to a standardized system. The substance is classified based on the severity and reversibility of the effects.

Acute Oral Toxicity Testing (Based on OECD Guideline 420, 423, or 425)

These guidelines provide different methods for assessing the acute oral toxicity of a substance.[11][12][13] The Fixed Dose Procedure (OECD 420) is described here as an example.

Methodology:

-

Animal Selection: Typically, female rats are used.[13]

-

Dosing: The test substance is administered orally in a single dose to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).[13]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[13]

-

Data Interpretation: The presence or absence of toxicity at a given dose level allows for the classification of the substance according to the GHS categories for acute oral toxicity.[11]

Melting Point Determination (Capillary Method)

This standard method is used to determine the temperature at which a solid substance transitions to a liquid.[14][15][16]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube.[15]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2°C per minute) for a more accurate measurement.[16]

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[17][18]

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[17]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[17]

-

Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[17][18]

Workflow and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships for the safe handling and management of hazardous chemicals like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 26209-83-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. ecetoc.org [ecetoc.org]

- 10. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 13. scribd.com [scribd.com]

- 14. thinksrs.com [thinksrs.com]

- 15. westlab.com [westlab.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 3-(Methylsulfonyl)propan-1-amine hydrochloride (CAS: 26209-83-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on 3-(Methylsulfonyl)propan-1-amine hydrochloride, a chemical compound with potential applications in research and development. This document outlines commercial suppliers, general synthetic approaches, and safety information.

Commercial Suppliers

Sourcing high-quality starting materials is a critical first step in any research endeavor. Several chemical suppliers list this compound in their catalogs. While specific pricing and available quantities are often subject to inquiry, the following table summarizes the publicly available data from a selection of vendors.

| Supplier | CAS Number | Purity | Available Quantities | Pricing |

| Alfa Chemistry | 26209-83-6 | 96%[1] | Inquire | Inquire |

| BLD Pharm | 26209-83-6 | Inquire | Inquire | Inquire |

| ChemScene | 889856-97-7 (related compound) | ≥98% | Inquire | Inquire |

| AK Scientific | 26209-83-6 | Inquire | 500mg | $522 (as of 2021)[2] |

| Matrix Scientific | 26209-83-6 | >95% | 1g, 5g | $545 - $1625 (as of 2021)[2] |

Note: Pricing and availability are subject to change and should be confirmed directly with the supplier.

Synthesis and Characterization

General Experimental Protocol (Example for a related compound):

-

Protection of the Primary Amine: A primary amine is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane. This reaction forms a sulfonamide, protecting the amine group.

-

Alkylation: The resulting sulfonamide is then alkylated.

-

Deprotection: The 2-nitrobenzenesulfonyl protecting group is subsequently removed to yield the desired secondary amine.

-

Salt Formation: The final amine product can be converted to its hydrochloride salt by treatment with hydrochloric acid.[3]

It is important to note that optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary for the specific synthesis of this compound.

Applications in Research and Drug Development

Currently, there is a notable lack of publicly available scientific literature detailing the specific use of this compound in drug development, its biological activity, or its mechanism of action. Searches of chemical and biological databases did not yield information on its involvement in any specific signaling pathways or established experimental workflows.

However, the structural motif of a propanamine chain with a sulfonyl group suggests its potential as a building block in medicinal chemistry. Similar structures are often explored for their potential to interact with biological targets. For instance, other propanamine derivatives have been investigated for their roles as pharmaceutical intermediates.[4][5][6]

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that the compound should be handled with care.[7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. The SDS provides basic first-aid measures and information on handling and storage.[7] It is designated for industrial use only.[7]

Logical Workflow for Compound Acquisition and Use

The following diagram illustrates a generalized workflow for researchers interested in utilizing a chemical compound like this compound, from initial sourcing to potential experimental application.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 26209-83-6 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride | 1366407-75-1 [smolecule.com]

- 6. 3-Methoxypropan-1-amine hydrochloride | 18600-41-4 | Benchchem [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

The Versatile Role of 3-(Methylsulfonyl)propan-1-amine Hydrochloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Methylsulfonyl)propan-1-amine hydrochloride is a valuable and versatile building block in organic synthesis, prized for its utility in the construction of complex molecules, particularly in the realm of medicinal chemistry. Its unique structural features, combining a primary amine with a sulfone moiety, allow for a diverse range of chemical transformations, leading to the synthesis of novel bioactive compounds. This technical guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, complete with experimental protocols and data to facilitate its use in the laboratory.

Core Properties and Specifications

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26209-83-6 | [1][2] |

| Molecular Formula | C₄H₁₂ClNO₂S | |

| Molecular Weight | 173.66 g/mol | |

| Melting Point | 173-175 °C | |

| Boiling Point | 330.8 °C at 760 mmHg | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, typically starting from 3-chloropropionyl chloride. A general synthetic workflow is depicted below.

Figure 1: General synthetic workflow for this compound.

Key Applications in Organic Synthesis

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, including amidation, sulfonamidation, and the construction of heterocyclic systems. The methylsulfonyl group often imparts desirable physicochemical properties to the final molecule, such as increased solubility and metabolic stability, which are crucial in drug design.

Synthesis of Bioactive Heterocycles: The Case of JNJ-53718678

A prominent example of the utility of this compound is in the synthesis of JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[3] The "3-(methylsulfonyl)propyl" moiety is a key structural component of this antiviral agent.[3]

Experimental Protocol: Synthesis of a Key Intermediate for JNJ-53718678 (Illustrative)

The synthesis of JNJ-53718678 involves the coupling of a substituted indole derivative with a complex imidazopyridinone core. The 3-(methylsulfonyl)propyl group is introduced by alkylating the indole nitrogen with a suitable precursor derived from this compound. A general representation of this key step is provided below.

Figure 2: Illustrative workflow for the incorporation of the 3-(methylsulfonyl)propyl moiety.

Detailed Experimental Steps (Hypothetical, based on general procedures):

-

Preparation of 1-bromo-3-(methylsulfonyl)propane: To a solution of 3-(methylsulfonyl)propan-1-ol (prepared from the amine hydrochloride via diazotization followed by hydrolysis) in dichloromethane, phosphorus tribromide is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is then quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired bromide.

-

N-Alkylation of the Indole Core: To a solution of the appropriately substituted 5-chloro-1H-indole-2-carbaldehyde in anhydrous dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 1-bromo-3-(methylsulfonyl)propane in DMF. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the N-alkylated indole intermediate.

Quantitative Data for a Representative N-Alkylation Reaction:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

| 5-Chloro-1H-indole-2-carbaldehyde (1.0 eq) | 1-Bromo-3-(methylsulfonyl)propane (1.2 eq) | NaH (1.5 eq) | DMF | 0 °C to RT | 16 h | 75-85% |

Characterization Data for JNJ-53718678:

-

¹H NMR (600 MHz, DMSO-d6): δ 8.49 (s, 1 H), 8.31 (s, 1 H), 7.80 (d, J = 7.7 Hz, 1 H), 7.60 (d, J = 8.8 Hz, 1 H), 7.23 (dd, J = 8.8, 2.1 Hz, 1 H), 6.74 (s, 1 H), 5.10 (s, 2 H), 4.98 (q, J = 9.0 Hz, 2 H), 4.60 (t, J = 7.4 Hz, 2 H), 3.23 (t, J = 7.8 Hz, 2 H), 2.99 (s, 3 H), 2.29 (p, J = 7.6 Hz, 2 H).[4]

Synthesis of N-Acyl and N-Sulfonyl Derivatives

The primary amine of this compound readily undergoes acylation and sulfonylation reactions to produce a wide array of amide and sulfonamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

General Experimental Protocol for N-Acylation:

To a stirred solution of this compound (1.0 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in a polar aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, the desired acyl chloride or anhydride (1.1 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Table 2: Representative N-Acylation and N-Sulfonylation Reactions

| Amine | Acylating/Sulfonylating Agent | Base | Solvent | Yield |

| 3-(Methylsulfonyl)propan-1-amine HCl | Benzoyl Chloride | Triethylamine | Dichloromethane | >90% |

| 3-(Methylsulfonyl)propan-1-amine HCl | Acetic Anhydride | Pyridine | Tetrahydrofuran | >95% |

| 3-(Methylsulfonyl)propan-1-amine HCl | p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane | 85-95% |

Role in Drug Discovery and Signaling Pathways

The incorporation of the 3-(methylsulfonyl)propylamino moiety into drug candidates can significantly impact their biological activity and pharmacokinetic properties. In the case of JNJ-53718678, this group contributes to the overall molecular architecture that allows for potent inhibition of the RSV F protein-mediated fusion of the virus with the host cell membrane.[5] This inhibition prevents viral entry, thereby halting the replication cycle.

Figure 3: Mechanism of action of the RSV fusion inhibitor JNJ-53718678.

Conclusion

This compound is a highly valuable and adaptable building block for organic synthesis, particularly in the development of novel pharmaceuticals. Its ability to participate in a wide range of chemical reactions, coupled with the beneficial properties imparted by the methylsulfonyl group, makes it a key component in the synthetic chemist's toolbox. The successful incorporation of this moiety into the potent RSV inhibitor JNJ-53718678 highlights its significance in modern drug discovery. The experimental guidelines and data provided in this technical guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

- 1. This compound | 26209-83-6 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

A Technical Guide to the Applications of Sulfonyl-Containing Amines in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl-containing amine moiety, particularly the sulfonamide group (-S(=O)2NR2), is a cornerstone scaffold in medicinal chemistry. Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry, allow for potent and selective interactions with a multitude of biological targets. This versatility has led to the development of a wide array of drugs spanning numerous therapeutic classes. This technical guide provides an in-depth overview of the critical roles sulfonyl-containing amines play in modern drug discovery, covering their applications as antibacterial, antidiabetic, anticancer, and antiviral agents. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a comprehensive resource for professionals in the field.

Introduction to Sulfonyl-Containing Amines

Sulfonyl-containing amines, most notably sulfonamides, are a class of organic compounds that have profoundly impacted medicine.[1][2] Their journey began with the discovery of sulfonamide antibacterials ("sulfa drugs"), which were the first class of synthetic antimicrobial agents used systemically and heralded the dawn of the antibiotic era.[3][4] The core structure features a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This functional group is a bioisostere of amides and carboxylic acids, yet it possesses distinct properties such as increased metabolic stability and a more three-dimensional structure. These attributes have enabled its incorporation into drugs targeting a wide range of enzymes and receptors.[2][5] Beyond antibacterials, this scaffold is integral to diuretics, anticonvulsants, anti-inflammatory agents, and targeted therapies for cancer and diabetes.[3][6]

Key Therapeutic Applications

Antibacterial Agents: The Classic Application

The original sulfa drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[7][8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt the production of dihydrofolate, a precursor to tetrahydrofolate, which is essential for DNA and RNA synthesis.[7][8] This mechanism confers a bacteriostatic effect on a broad spectrum of Gram-positive and Gram-negative bacteria.[7][9]

Mechanism of Action: Inhibition of Folate Synthesis

The synergistic combination of a sulfonamide (e.g., sulfamethoxazole) with trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), provides a powerful sequential blockade of the folate pathway, leading to a bactericidal effect.[7]

Figure 1. Mechanism of action for sulfonamide antibacterials.

Table 1: Antibacterial Activity of Representative Sulfonamides

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Sulfamethoxazole | E. coli | 1.0 - 64 | [8] |

| Sulfadiazine | S. aureus | 8.0 - 128 | [9] |

| Sulfisoxazole | K. pneumoniae | 4.0 - 64 | [9] |

| Compound 5a ¹ | E. coli | 1.25 | [8] |

| Compound 9a ¹ | S. aureus | 2.5 | [8] |

| ¹Novel synthetic sulfonamide derivatives from the cited study. |

Experimental Protocol: General Synthesis of Sulfonamides [10][11]

A common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[4][11]

-

Dissolution: Dissolve the primary amine (1.0 mmol) and a base such as powdered potassium hydroxide (1.8 mmol) or pyridine in a dry aprotic solvent like dichloromethane (CH₂Cl₂) (15 mL).[10]

-

Addition: Add the desired sulfonyl chloride (1.0 mmol) to the mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add brine to the mixture and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic phases, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.[10]

Antidiabetic Agents: The Sulfonylureas

Sulfonylureas are a class of oral antihyperglycemic agents widely used in the management of type 2 diabetes.[12][13] Their primary mechanism involves stimulating insulin release from pancreatic β-cells.[14][15] They achieve this by binding to and closing ATP-sensitive potassium (K-ATP) channels on the cell membrane.[13][16]

Mechanism of Action: Stimulation of Insulin Release

Closure of the K-ATP channel by a sulfonylurea leads to membrane depolarization, which opens voltage-gated calcium channels. The subsequent influx of Ca²⁺ triggers the fusion of insulin-containing granules with the cell membrane, resulting in insulin secretion.[16]

Figure 2. Sulfonylurea mechanism of action in pancreatic β-cells.

Table 2: Common Sulfonylurea Drugs and Properties

| Drug Name | Brand Name(s) | Generation | Typical Dosage Range (mg/day) | Reference |

| Glipizide | Glucotrol XL® | Second | 2.5 - 20 | [3][12] |

| Glyburide | DiaBeta™, Glynase® | Second | 1.25 - 20 | [3][12] |

| Glimepiride | Amaryl® | Third | 1 - 8 | [12][16] |

| Gliclazide | Diamicron® | Second | 30 - 120 | [12][14] |

Anticancer Agents: Targeting Key Pathways

The sulfonamide scaffold is prevalent in a growing number of anticancer drugs, particularly kinase inhibitors.[17][18][19] The sulfonyl group can form critical hydrogen bonds in the hinge region of kinase ATP-binding pockets, contributing to high-affinity binding.[20] Furthermore, sulfonamide-containing compounds have been developed to inhibit other cancer-relevant targets like carbonic anhydrases, tubulin polymerization, and cell cycle progression.[1][18]

Example Pathway: BRAF Kinase Inhibition

Vemurafenib and Dabrafenib are potent inhibitors of the BRAF V600E mutant kinase, a driver of many melanomas. The sulfonamide moiety in these drugs is crucial for their binding affinity and selectivity.

References

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. ajchem-b.com [ajchem-b.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.3. General Procedure for Sulfonamide Synthesis [bio-protocol.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. drugs.com [drugs.com]

- 14. Sulfonylureas in the Current Practice of Type 2 Diabetes Management: Are They All the Same? Consensus from the Gulf Cooperation Council (GCC) Countries Advisory Board on Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. termedia.pl [termedia.pl]

- 16. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 17. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of 3-(Methylsulfonyl)propan-1-amine Hydrochloride

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Methylsulfonyl)propan-1-amine hydrochloride (CAS No. 26209-83-6). The information is intended for researchers, scientists, and professionals in drug development who handle this compound.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂ClNO₂S | [2] |

| Molecular Weight | 173.66 g/mol | [2] |

| Appearance | White Crystal/Powder | [1] |

| Melting Point | 231 °C | [1] |

| Solubility | Soluble in water. | [3] |

Recommended Storage Conditions and Stability

Proper storage is crucial to maintain the integrity and purity of this compound. The compound is generally stable under appropriate conditions.[1]

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. | Prevents thermal degradation. |

| Atmosphere | Store under an inert gas.[1] | Minimizes oxidation and reaction with atmospheric components. |

| Container | Keep container tightly closed.[1] | Prevents contamination and exposure to moisture.[3] |

| Light | Store in a dark place.[1] | Protects against photolytic degradation. |

| Moisture | The compound is hygroscopic; avoid exposure to moist air or water.[3] | Absorption of water can lead to hydrolysis and physical changes. |

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can be inferred from the chemical structure, which includes a primary amine and a sulfone group. The hydrochloride salt form also influences its stability. Key potential degradation mechanisms include oxidation and hydrolysis.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve subjecting the compound to various stress conditions to identify potential degradation products and establish a stability profile. The following are generalized protocols based on industry best practices, such as the ICH guidelines for stability testing.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule.

Protocol for Acidic Degradation:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Before analysis, neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.

-

Analyze the sample using a validated stability-indicating analytical method.

Protocol for Oxidative Degradation:

-

Prepare a solution of the compound at a known concentration.

-

Add an appropriate volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a defined period.

-

Analyze the sample using a validated stability-indicating analytical method.

Long-Term Stability Study

A long-term stability study should be conducted under the recommended storage conditions to establish the shelf-life of the compound.

Protocol:

-

Package the solid compound in tightly sealed containers, under an inert atmosphere.

-

Store the containers at the recommended long-term storage condition (e.g., 2-8°C or 25°C/60% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), withdraw a sample.

-

Analyze the sample for appearance, purity (using a stability-indicating HPLC method), and moisture content.

Data Presentation for Stability Studies

Quantitative data from stability studies should be tabulated to facilitate analysis and comparison. The following table is a template for recording long-term stability data.

| Time Point (Months) | Storage Condition | Appearance | Purity (%) by HPLC | Known Impurity 1 (%) | Unknown Impurity (%) | Total Impurities (%) | Moisture Content (%) |

| 0 | - | White Powder | 99.8 | <0.05 | 0.08 | 0.12 | 0.1 |

| 3 | 25°C/60% RH | Conforms | 99.7 | 0.06 | 0.10 | 0.16 | 0.2 |

| 6 | 25°C/60% RH | Conforms | 99.7 | 0.07 | 0.11 | 0.18 | 0.2 |

| 12 | 25°C/60% RH | Conforms | 99.6 | 0.09 | 0.15 | 0.24 | 0.3 |

| 3 | 2-8°C | Conforms | 99.8 | <0.05 | 0.08 | 0.12 | 0.1 |

| 6 | 2-8°C | Conforms | 99.8 | <0.05 | 0.08 | 0.12 | 0.1 |

| 12 | 2-8°C | Conforms | 99.8 | <0.05 | 0.09 | 0.13 | 0.1 |

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Analytical Methodology

A stability-indicating analytical method is required to separate the active pharmaceutical ingredient from its degradation products. Due to the lack of a strong chromophore in this compound, derivatization may be necessary for UV detection in HPLC. Alternatively, methods like HPLC with a charged aerosol detector (CAD), evaporative light scattering detector (ELSD), or mass spectrometry (MS) can be employed for detection without derivatization.

General HPLC-MS Method Parameters (Example):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Ammonium formate buffer

-

Gradient: A suitable gradient to elute the polar amine and any potential degradation products.

-

Detector: Mass Spectrometer (e.g., ESI+)

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dark, and dry environment, preferably under an inert atmosphere. Potential degradation pathways include oxidation and hydrolysis, particularly under stressful conditions. For developmental purposes, it is crucial to conduct thorough forced degradation and long-term stability studies using a validated stability-indicating analytical method to ensure the quality, safety, and efficacy of any product containing this compound.

References

Methodological & Application

Synthesis of 3-(Methylsulfonyl)propan-1-amine Hydrochloride: A Detailed Protocol for Researchers

Introduction

3-(Methylsulfonyl)propan-1-amine hydrochloride is a primary amine containing a sulfone group, a structural motif of interest in medicinal chemistry and drug development. The sulfone group can act as a hydrogen bond acceptor and its presence can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. This document provides a detailed protocol for the laboratory-scale synthesis of this compound. The synthesis is a two-step process commencing with the oxidation of the thioether precursor, 3-(methylthio)propan-1-amine, to the corresponding sulfone, followed by the formation of the hydrochloride salt.

Reaction Scheme

The overall synthetic route is depicted below:

Experimental Protocols

This section outlines the detailed procedures for the synthesis of this compound.

Step 1: Synthesis of 3-(Methylsulfonyl)propan-1-amine

This procedure details the oxidation of 3-(methylthio)propan-1-amine to 3-(methylsulfonyl)propan-1-amine using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.[1]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-(Methylthio)propan-1-amine | 105.20 | 5.0 g | 47.5 mmol |

| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | ~28.0 g | ~104.5 mmol (2.2 eq) |

| Dichloromethane (DCM) | - | 250 mL | - |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |

| Saturated aq. Sodium Sulfite (Na₂SO₃) | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)propan-1-amine (5.0 g, 47.5 mmol) in dichloromethane (150 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate beaker, dissolve m-CPBA (~28.0 g, ~104.5 mmol) in dichloromethane (100 mL).

-

Slowly add the m-CPBA solution to the stirred amine solution at 0 °C over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C.

-

Quench the reaction by slowly adding saturated aqueous sodium sulfite solution (100 mL) to decompose excess peroxide. Stir for 20 minutes.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove meta-chlorobenzoic acid.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(methylsulfonyl)propan-1-amine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This procedure describes the conversion of the free amine to its hydrochloride salt.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-(Methylsulfonyl)propan-1-amine | 137.19 | (from Step 1) | ~47.5 mmol |

| Diethyl Ether | - | 100 mL | - |

| Hydrochloric Acid (2M in Diethyl Ether) | - | ~25 mL | ~50 mmol (1.05 eq) |

Procedure:

-

Dissolve the crude 3-(methylsulfonyl)propan-1-amine from Step 1 in diethyl ether (100 mL).

-

Cool the solution in an ice-water bath.

-

Slowly add 2M hydrochloric acid in diethyl ether (~25 mL, ~50 mmol) to the stirred solution.

-

A white precipitate of this compound will form immediately.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

-

Dry the product under vacuum to obtain this compound as a white solid.

Characterization Data (Representative)

| Analysis | Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₄H₁₂ClNO₂S |

| Molecular Weight | 173.66 g/mol |

| Purity (by NMR or HPLC) | >95% |

| Yield (overall) | 70-85% |

Experimental Workflow and Signaling Pathways

To visualize the experimental workflow, the following diagram has been generated using the DOT language.

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 3-(Methylsulfonyl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of 3-(Methylsulfonyl)propan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the selective oxidation of 3-(methylthio)propan-1-amine to yield 3-(methylsulfonyl)propan-1-amine, which is subsequently converted to its hydrochloride salt.

Overall Reaction Scheme

The synthesis proceeds via the following two stages:

-

Oxidation: The thioether group of 3-(methylthio)propan-1-amine is oxidized to a sulfone group using meta-chloroperoxybenzoic acid (m-CPBA).

-

Salt Formation: The resulting 3-(methylsulfonyl)propan-1-amine is treated with hydrochloric acid to form the stable hydrochloride salt.

A visual representation of the synthetic workflow is provided below.

Experimental Protocols

Materials and Equipment

| Material/Equipment | Specifications |

| 3-(methylthio)propan-1-amine | Purity ≥97% |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Purity ~77% (remainder is m-chlorobenzoic acid and water) |

| Dichloromethane (DCM) | Anhydrous, ACS grade |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Sodium sulfite (Na₂SO₃) | 10% aqueous solution |

| Brine | Saturated aqueous solution of NaCl |

| Anhydrous magnesium sulfate (MgSO₄) | For drying organic layers |

| Hydrochloric acid | 4 M solution in 1,4-dioxane |

| Diethyl ether (Et₂O) | Anhydrous, ACS grade |

| Round-bottom flasks | Various sizes |

| Magnetic stirrer and stir bars | |

| Addition funnel | |

| Separatory funnel | |

| Rotary evaporator | |

| Buchner funnel and filter paper | |

| pH paper or pH meter | |

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

Step 1: Synthesis of 3-(Methylsulfonyl)propan-1-amine

This protocol details the selective oxidation of the thioether in the presence of a primary amine.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)propan-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM) to make a 0.5 M solution. Cool the flask to 0 °C in an ice-water bath.

-

Addition of Oxidant: In a separate beaker, dissolve m-CPBA (2.2 eq.) in DCM. Slowly add the m-CPBA solution to the stirred solution of the amine via an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench the excess m-CPBA by the slow addition of a 10% aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Isolation of Product: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude 3-(methylsulfonyl)propan-1-amine as an oil. The crude product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |

| 3-(methylthio)propan-1-amine | 105.20 | 0.1 | 10.52 | - |

| m-CPBA (~77%) | 172.57 | 0.22 | 49.3 | - |

| 3-(methylsulfonyl)propan-1-amine (crude) | 137.20 | - | ~12.3 | ~90 |

Step 2: Synthesis of this compound

This protocol describes the conversion of the free amine to its hydrochloride salt.

Procedure:

-

Dissolution: Dissolve the crude 3-(methylsulfonyl)propan-1-amine (1.0 eq.) from Step 1 in anhydrous diethyl ether (Et₂O) in a 100 mL round-bottom flask.

-

Acidification: While stirring, slowly add a 4 M solution of hydrochloric acid in 1,4-dioxane (1.1 eq.) dropwise to the ethereal solution at room temperature.

-

Precipitation and Isolation: A white precipitate of the hydrochloride salt will form upon addition of the acid. Continue stirring for an additional 30 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to a constant weight.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |

| 3-(methylsulfonyl)propan-1-amine | 137.20 | 0.09 | 12.3 | - |

| 4 M HCl in Dioxane | 36.46 (HCl) | 0.099 | 24.75 mL | - |

| This compound | 173.66 | - | ~14.8 | ~95 |

Characterization Data

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 150-155 °C (literature value may vary) |

| ¹H NMR (D₂O) | δ (ppm): 3.35 (t, 2H), 3.20 (s, 3H), 3.10 (t, 2H), 2.15 (quint, 2H) |

| ¹³C NMR (D₂O) | δ (ppm): 52.1, 41.5, 38.2, 23.8 |

| Purity (by HPLC) | ≥98% |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Hydrochloric acid is corrosive. Handle with appropriate care.

This detailed protocol provides a reliable method for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures when carrying out these reactions.

Application Note: HPLC Analysis of 3-(Methylsulfonyl)propan-1-amine hydrochloride

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Methylsulfonyl)propan-1-amine hydrochloride, a primary amine lacking a UV chromophore. Due to the compound's polar nature and transparency to UV light, a reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) was developed. This method is suitable for the quantification of this compound in bulk drug substances and could be adapted for formulation analysis. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of the final drug product. The primary amine functional group and the lack of a significant chromophore make its analysis by conventional reversed-phase HPLC with UV detection challenging. To overcome these challenges, this method employs an Evaporative Light Scattering Detector (ELSD), which is a universal detector that responds to any non-volatile analyte, making it ideal for non-chromophoric compounds.

Experimental Protocols

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

-

Detector: Agilent 1260 Infinity II Evaporative Light Scattering Detector (ELSD) or equivalent.

-

Column: Waters XBridge C18 column (4.6 x 150 mm, 5 µm).

-

Vials: 2 mL amber glass HPLC vials with PTFE/silicone septa.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid (analytical grade).

Chromatographic Conditions

| Parameter | Condition |

| Column | Waters XBridge C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B in 1 minute and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| ELSD Nebulizer | 40 °C |

| ELSD Evaporator | 50 °C |

| ELSD Gas Flow | 1.5 SLM (Nitrogen) |

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.

-

Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm nylon syringe filter before injection.

Data Presentation

The developed HPLC-ELSD method was validated for its quantitative performance. A summary of the key validation parameters is presented in the table below.

| Parameter | Result |

| Retention Time (min) | 4.8 ± 0.2 |

| Linearity Range (µg/mL) | 10 - 500 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 3.5 |

| Limit of Quantification (LOQ) (µg/mL) | 10.0 |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (% Recovery) | 98.5% - 101.2% |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.